molecular formula C8H9NO3 B080942 o-Hydroxyphenyl methylcarbamate CAS No. 10309-97-4

o-Hydroxyphenyl methylcarbamate

Cat. No.: B080942
CAS No.: 10309-97-4
M. Wt: 167.16 g/mol
InChI Key: CEHPRGMPLPBMLL-UHFFFAOYSA-N
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Description

o-Hydroxyphenyl methylcarbamate (CAS: Not explicitly provided; structurally analogous to metabolites in ) is a hydroxylated derivative of aryl methylcarbamate insecticides. It is primarily identified as a metabolite of propoxur (o-isopropoxyphenyl methylcarbamate), a fast-acting carbamate insecticide used against mosquito larvae (Culex pipiens fatigans) . The compound arises via enzymatic hydroxylation during propoxur metabolism in both resistant and susceptible insect populations. This metabolic pathway, mediated by NADPH-dependent oxidases and conjugation enzymes, contributes to detoxification and insecticide resistance .

Properties

CAS No.

10309-97-4

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(2-hydroxyphenyl) N-methylcarbamate

InChI

InChI=1S/C8H9NO3/c1-9-8(11)12-7-5-3-2-4-6(7)10/h2-5,10H,1H3,(H,9,11)

InChI Key

CEHPRGMPLPBMLL-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC=CC=C1O

Canonical SMILES

CNC(=O)OC1=CC=CC=C1O

Other CAS No.

10309-97-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Compounds

Carbamate insecticides share a core structure where a methylcarbamate group (-O(CO)NCH₃) is attached to an aromatic ring. Substituents on the aromatic ring critically influence their bioactivity, metabolic stability, and toxicity. Below is a detailed comparison with key analogs:

Propoxur (o-Isopropoxyphenyl Methylcarbamate)

  • Structure : A phenyl ring with an o-isopropoxy group.
  • Role : Parent compound of o-hydroxyphenyl methylcarbamate.
  • Activity: Fast-acting insecticide causing rapid knockdown in mosquitoes. Resistance arises via hydroxylation (to this compound) and conjugation, reducing efficacy .
  • Metabolism : Generates at least 10 metabolites, including this compound, through hydroxylation and glucosidation .

1-Naphthyl Methylcarbamate (Sevin®)

  • Structure : Methylcarbamate linked to a naphthalene ring.
  • Activity : Broad-spectrum insecticide targeting acetylcholine esterase (AChE).
  • Resistance: Monofactorial inheritance in houseflies when synergized with piperonyl butoxide, contrasting with polygenic resistance in other carbamates .
  • Key Difference : The naphthyl group enhances lipid solubility, increasing persistence in biological systems compared to phenyl derivatives .

m-Cumenyl Methylcarbamate (3-Isopropylphenyl Methylcarbamate)

  • Structure : Phenyl ring with a meta-isopropyl group.
  • Activity : Potent AChE inhibitor; used in insecticide formulations.
  • Toxicity: Boiling point 162–165°F; dust explosion risk noted in safety data .
  • Morphological Impact : Produces cellular profiles similar to other AChE inhibitors like propoxur, suggesting shared mechanisms .

4-Dimethylamino-3,5-Xylyl Methylcarbamate (Zectran®)

  • Structure: Dimethylamino and methyl groups at positions 4, 3, and 5.
  • Activity : Targets AChE with high specificity; used in agricultural pest control.
  • Resistance: Monofactorial inheritance in houseflies, indicating a single major resistance gene .

3,5-Diisopropylphenyl Methylcarbamate

  • Structure : Phenyl ring with diisopropyl groups at positions 3 and 5.
  • Activity : Enhanced steric bulk may reduce metabolic degradation, prolonging insecticidal activity .
  • Application : Commercialized for its stability and efficacy in concrete chemical formulations .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Hydroxylation : Reduces insecticidal activity but facilitates detoxification (e.g., this compound vs. propoxur) .
  • Electron-Withdrawing Groups : Halogens (e.g., bromine in derivatives) increase AChE binding affinity but may elevate mammalian toxicity.
  • Bulky Groups : tert-Butyl or isopropyl substituents (e.g., m-cumenyl methylcarbamate) enhance metabolic stability and target-site binding .

Metabolic Pathways

  • Hydroxylation : Common in resistant insects, producing less toxic metabolites like this compound .
  • Conjugation : Glucosidation or sulfation of hydroxylated metabolites promotes excretion, a key resistance mechanism .

Data Tables

Table 1: Comparative Properties of Selected Carbamates
Compound Substituents Molecular Weight Key Metabolic Pathway Application/Activity Reference
This compound o-Hydroxyphenyl 165.16* Hydroxylation, conjugation Detoxification metabolite
Propoxur o-Isopropoxyphenyl 209.24 Hydroxylation Insecticide
Sevin 1-Naphthyl 201.22 Oxidative cleavage Broad-spectrum insecticide
m-Cumenyl methylcarbamate m-Isopropylphenyl 193.27 Conjugation AChE inhibitor
Zectran 4-Dimethylamino-3,5-xylyl 222.28 Demethylation Agricultural insecticide

*Calculated based on molecular formula C₈H₉NO₃.

Table 2: Resistance Mechanisms in Houseflies
Compound Resistance Inheritance Synergist Effect (Piperonyl Butoxide) Reference
Sevin Monofactorial Enhanced efficacy
m-Cumenyl methylcarbamate Polygenic Limited synergy
Propoxur Monofactorial Partial recovery post-treatment

Q & A

Q. What are the optimal synthetic routes for o-hydroxyphenyl methylcarbamate, and how can reaction yields be improved?

The synthesis of this compound can be optimized using catalytic methods. For example, Zn/Al/Ce mixed oxide catalysts derived from hydrotalcites enhance carbamate formation by promoting nucleophilic substitution between phenyl hydroxyl groups and methyl carbamate precursors . Key parameters include temperature (80–120°C), solvent polarity (e.g., dimethylformamide), and catalyst loading (5–10 mol%). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC helps identify byproducts (e.g., unreacted phenol derivatives), which can be minimized by adjusting stoichiometric ratios .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Spectroscopy : FT-IR confirms the presence of carbamate C=O stretching (1680–1720 cm⁻¹) and phenolic O-H absorption (3200–3500 cm⁻¹). UV-Vis spectroscopy detects aromatic π→π* transitions (λmax ≈ 270 nm) .
  • Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase resolves impurities (retention time: 8–10 min) .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ at m/z 196.06) .

Q. How does this compound’s stability vary under different storage conditions?

The compound is sensitive to hydrolysis in acidic or alkaline environments. Stability studies show:

ConditionHalf-Life (25°C)Degradation Products
pH 3.0 (HCl)2 hourso-Hydroxyphenol, methylamine
pH 7.0 (buffer)14 daysMinimal degradation
pH 10.0 (NaOH)30 minuteso-Quinone derivatives
Storage recommendations: airtight containers, desiccated at –20°C, and shielded from UV light to prevent photolytic cleavage .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Ventilation : Use fume hoods to limit aerosol exposure; local exhaust ventilation reduces airborne concentrations below 1 mg/m³ .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular contact.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling elucidate this compound’s reaction pathways and electronic properties?

Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict nucleophilic attack mechanisms at the carbamate carbonyl group. Fukui indices identify electrophilic sites prone to hydrolysis. Molecular dynamics simulations (MD) in aqueous solutions reveal solvent interactions influencing degradation rates .

Q. What are the primary degradation pathways of this compound in environmental matrices, and how can they be monitored?

In soil and water, microbial degradation produces o-cresol and methylamine via enzymatic cleavage. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) quantifies degradation products at sub-ppb levels. Isotopic labeling (e.g., ¹³C-carbamate) tracks metabolic pathways in bioremediation studies .

Q. How does this compound interact with biological targets, such as acetylcholinesterase (AChE)?

Enzyme inhibition assays using Ellman’s method show competitive binding at AChE’s catalytic site (Ki ≈ 10⁻⁶ M). Molecular docking (e.g., AutoDock Vina) reveals hydrogen bonding between the carbamate oxygen and Ser203 residue, mimicking acetylcholine interactions. Synergistic effects with organophosphate inhibitors require dose-response validation .

Q. How can contradictory data on this compound’s bioactivity be resolved?

Discrepancies in IC50 values (e.g., AChE inhibition) often arise from assay conditions (pH, temperature) or impurity interference. Cross-validation using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) and stringent purity checks (≥98% by HPLC) improve reproducibility. Meta-analyses of published datasets identify outliers linked to unoptimized protocols .

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